molecular formula C21H20N2O5S B2749860 ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 313683-67-9

ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2749860
CAS No.: 313683-67-9
M. Wt: 412.46
InChI Key: MKILIPRRKKHMRU-UHFFFAOYSA-N
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Description

ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a dimethoxybenzoyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using a phenyl halide.

    Attachment of the Dimethoxybenzoyl Moiety: The dimethoxybenzoyl group is attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Uniqueness

ethyl 2-(3,5-dimethoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features, such as the presence of a thiazole ring and a phenyl group, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-4-28-20(25)18-17(13-8-6-5-7-9-13)22-21(29-18)23-19(24)14-10-15(26-2)12-16(11-14)27-3/h5-12H,4H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKILIPRRKKHMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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